molecular formula C8H4N2S B6234218 1,3-benzothiazole-4-carbonitrile CAS No. 1510701-21-9

1,3-benzothiazole-4-carbonitrile

Cat. No.: B6234218
CAS No.: 1510701-21-9
M. Wt: 160.2
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Description

1,3-Benzothiazole-4-carbonitrile (CAS 1510701-21-9) is a benzothiazole-based organic compound with the molecular formula C 8 H 4 N 2 S and a molecular weight of 160.19 g/mol . It serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. The 1,3-benzothiazole core is a privileged structure in pharmacology, known for its broad spectrum of biological activities . Although direct studies on this specific isomer are limited, research on its structural analog, 1,3-benzoxazole-4-carbonitrile , has revealed it to be a novel antifungal scaffold . These analogs function as potent inhibitors of fungal β-1,6-glucan synthesis, a key component of the fungal cell wall, and have demonstrated potent in vitro and in vivo efficacy against Candida species . This establishes this compound as a highly promising precursor for developing new antifungal agents. Beyond antifungals, the benzothiazole moiety is a key building block for synthesizing diverse biologically active molecules. Researchers utilize this scaffold to develop compounds with documented antimicrobial, anticancer, and antioxidant properties . Other benzothiazole derivatives have also shown significant schistosomicidal activity , with some compounds achieving 100% worm mortality in vitro against Schistosoma mansoni . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1510701-21-9

Molecular Formula

C8H4N2S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Benzothiazole 4 Carbonitrile and Its Derivatives

Strategic Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1,3-benzothiazole-4-carbonitrile provides a logical framework for devising its synthesis. The primary disconnection strategy involves severing the carbon-carbon bond between the benzothiazole (B30560) core and the nitrile group. This suggests a synthetic route where the nitrile group is introduced onto a pre-formed benzothiazole ring via a cyanation reaction. This approach relies on the availability of a suitable benzothiazole precursor and a regioselective method for functionalization at the C4 position.

A second, more fundamental disconnection breaks the thiazole (B1198619) ring itself. This approach deconstructs the heterocyclic core into more basic building blocks. Specifically, this involves cleaving the C-S and C-N bonds of the thiazole ring, leading back to a key intermediate: a 2-amino-3-substituted thiophenol derivative. The substituent at the 3-position would ideally be a precursor to the nitrile group or a group that can direct its installation. This strategy highlights two main synthetic challenges: the formation of the benzothiazole core and the introduction of the nitrile group at the specific C4 position. researchgate.netresearchgate.net

Classical and Modern Synthetic Routes to the Benzothiazole Core

The synthesis of the benzothiazole nucleus is a well-established area of heterocyclic chemistry, with numerous methods developed over the years. These range from traditional condensation reactions to more modern, efficiency-focused approaches.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most common and direct method for constructing the benzothiazole core. mdpi.com This strategy typically involves the reaction of 2-aminothiophenol (B119425) with a variety of substrates containing a carbonyl or cyano group. mdpi.com

From Aldehydes: The condensation of 2-aminothiophenol with aldehydes is a widely used method to produce 2-substituted benzothiazoles. The reaction proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole. A variety of catalysts and oxidizing agents have been employed to facilitate this transformation, including hydrogen peroxide/HCl, iodine, and ceric ammonium (B1175870) nitrate. mdpi.comindexcopernicus.com

From Carboxylic Acids and Derivatives: 2-Aminothiophenol can also react with carboxylic acids, acyl chlorides, or anhydrides to form the benzothiazole ring. mdpi.comnih.gov Polyphosphoric acid is a common medium for the reaction with carboxylic acids, while reactions with acyl chlorides or anhydrides can be promoted by catalysts like KF·Al2O3. indexcopernicus.comnih.gov

Catalyst/ReagentSubstrateConditionsYieldReference
H₂O₂/HClAldehydesEthanol, Room Temp, 1hHigh mdpi.com
SnP₂O₇Aromatic Aldehydes-87-95% mdpi.com
IodineAldehydesDMF- organic-chemistry.org
KF·Al₂O₃Acid Chlorides/AnhydridesMild ConditionsHigh nih.gov
Polyphosphoric AcidAromatic Acids-Good indexcopernicus.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like benzothiazoles in a single, efficient step. researchgate.net These reactions combine three or more starting materials in a one-pot process, which is advantageous in terms of atom economy, reduced waste, and operational simplicity. researchgate.netmdpi.com For instance, a three-component reaction of o-iodoanilines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO) can yield 2-unsubstituted benzothiazoles, where DMSO acts as the carbon source, solvent, and oxidant. organic-chemistry.org Another example involves the copper-catalyzed three-component redox cyclization of haloanilines, arylacetic acids, and elemental sulfur to produce 2-arylbenzothiazoles. nih.gov

Green Chemistry Principles in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to develop more sustainable and environmentally friendly processes. bohrium.comairo.co.in These methods focus on reducing the use of hazardous materials, employing renewable resources, and improving energy efficiency. airo.co.in

Key green approaches include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol. airo.co.inorgchemres.org For example, the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes has been successfully carried out in an aqueous medium using samarium triflate as a reusable catalyst. organic-chemistry.org

Eco-friendly Catalysts: Employing non-toxic, recyclable catalysts. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. mdpi.comnih.gov

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. mdpi.comnih.gov

Green MethodCatalyst/ConditionsSolventAdvantagesReference
Ultrasound IrradiationAmmonium AcetateEthanolHigh efficiency, reduced reaction time bohrium.com
Aqueous Media SynthesisCopper Sulfate (CuSO₄)Water/GlycerolInexpensive catalyst, simple work-up orgchemres.org
Microwave-Assisted ReactionSc(OTf)₃Solvent-freeHigh yields, short time, atom-economy mdpi.com
PhotocatalysisVisible Light-Metal-free, mild conditions nih.govorganic-chemistry.org

Introduction of the Nitrile Group at the C4 Position

The final key step in the synthesis of this compound is the regioselective introduction of the nitrile group onto the C4 position of the benzothiazole ring system.

Direct Cyanation Strategies

Direct C-H cyanation is a highly desirable transformation as it avoids the need for pre-functionalized substrates. However, achieving regioselectivity, particularly at the C4 position of a fused heterocyclic system, can be challenging. nih.gov

Recent advances in catalysis have provided new tools for such transformations:

Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful method for direct C-H cyanation of arenes. This technique can functionalize electron-rich aromatic and heteroaromatic systems. For instance, N-Boc-5-methoxyindole can be cyanated exclusively at the C4 position under photoredox conditions, demonstrating the potential for selective functionalization of specific sites on heterocyclic rings. nih.gov

Transition-Metal Catalysis: Rhodium(III)-catalyzed C4-selective cyanation of indoles has been achieved using a weakly coordinating amide group to direct the reaction to the desired position. rsc.org This strategy utilizes an electrophilic cyanation agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.org While this has been demonstrated on indoles, the principle of using a directing group could potentially be adapted for the benzothiazole system.

Electrochemical Cyanation: Electrochemical methods offer an environmentally friendly alternative for cyanation. The electrochemical oxidation of benzothiazole derivatives in the presence of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), has been shown to produce the corresponding benzothiazole-2-carbonitrile. researchgate.net While this demonstrates cyanation on the thiazole ring, further investigation would be needed to achieve selectivity at the C4 position on the benzene (B151609) ring portion of the molecule.

Transformation of Pre-existing Functional Groups to Nitrile

The synthesis of nitriles can be effectively achieved by the transformation of various pre-existing functional groups. organic-chemistry.org One of the most common methods involves the dehydration of primary amides. Reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphoryl chloride (POCl₃) are frequently employed for this conversion. chemistrysteps.com The reaction proceeds through the activation of the amide oxygen, converting it into a good leaving group, which is subsequently eliminated. chemistrysteps.com

Another significant route is the conversion of aldehydes. This can be accomplished through a one-pot reaction with hydroxylamine (B1172632) followed by dehydration of the resulting aldoxime. organic-chemistry.org A deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an environmentally friendly catalyst for this transformation, yielding nitriles in good to excellent yields under solvent-free conditions. organic-chemistry.org Furthermore, the Schmidt reaction provides a direct conversion of aldehydes to nitriles using sodium azide (B81097) (NaN₃) in the presence of a strong acid like triflic acid (TfOH). organic-chemistry.org

Primary alcohols and even benzylic halides can also serve as precursors for nitriles. An efficient one-pot conversion of these substrates into the corresponding nitriles can be achieved using trichloroisocyanuric acid (TCCA) as an oxidant in aqueous ammonia. organic-chemistry.org

Table 1: Selected Methods for Nitrile Synthesis via Functional Group Transformation

Precursor Functional Group Reagent(s) Key Features
Primary Amide P₂O₅, SOCl₂, POCl₃ Dehydration reaction. chemistrysteps.com
Aldehyde Hydroxylamine, then dehydrating agent Forms aldoxime intermediate. organic-chemistry.org
Aldehyde NaN₃, TfOH Schmidt reaction. organic-chemistry.org
Aldehyde NH₂OH/Na₂CO₃/SO₂F₂ in DMSO Metal-free, one-pot synthesis. organic-chemistry.org
Primary Alcohol/Benzylic Halide TCCA, aqueous NH₃ One-pot oxidation and cyanation. organic-chemistry.org

Derivatization and Functionalization of this compound

The this compound core offers multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives.

The benzene ring of the benzothiazole system can be functionalized through various substitution reactions. Electrophilic aromatic substitution reactions can introduce substituents, although the electron-withdrawing nature of the fused thiazole ring can make these reactions challenging and may lead to mixtures of products. diva-portal.org A more controlled approach involves C-H activation strategies. For instance, iridium-catalyzed C-H borylation can regioselectively introduce a boryl group at the C5 or C4 and C6 positions of the related 2,1,3-benzothiadiazole, which can then be further functionalized. diva-portal.org While this specific example is on a related heterocycle, similar strategies could potentially be applied to this compound.

The C2 position of the benzothiazole ring is a prime site for functionalization. nih.govresearchgate.net One method involves the regioselective C-H functionalization with triphenylphosphine (B44618) to form a thiazol-2-yl-triphenylphosphonium salt. This salt can then react with various nucleophiles, such as amines and thiols, to introduce a range of substituents at the C2 position. nih.govresearchgate.net This method is advantageous due to its mild reaction conditions and the ability to recover the triphenylphosphine. nih.gov

The nitrile group is a versatile functional group that can undergo a variety of transformations, including cycloadditions, reductions, and hydrolyses. numberanalytics.comnih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. chemistrysteps.comlibretexts.orgopenstax.org This transformation is fundamental for converting the nitrile into other important functional groups.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction proceeds through nucleophilic hydride attack on the electrophilic carbon of the nitrile. openstax.org Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds. numberanalytics.comnih.gov For example, [3+2] cycloaddition with azides can yield tetrazoles. nih.govresearchgate.net This is a powerful method for constructing more complex ring systems.

Reactions with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. chemistrysteps.comopenstax.org

Table 2: Key Transformations of the Nitrile Group

Reaction Type Reagent(s) Product Functional Group
Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid or Amide chemistrysteps.comlibretexts.orgopenstax.org
Reduction LiAlH₄ Primary Amine libretexts.orgopenstax.org
Cycloaddition Azides Tetrazole nih.govresearchgate.net
Grignard Reaction RMgX, then H₂O Ketone chemistrysteps.comopenstax.org

Catalytic Systems and Reaction Conditions for Enhanced Synthesis

The development of efficient catalytic systems is crucial for the synthesis of benzothiazole derivatives.

Transition metal catalysis plays a significant role in the synthesis and functionalization of benzothiazoles. Copper-catalyzed reactions, for instance, have been used in the synthesis of benzo[b] nih.govresearchgate.netthiazine derivatives from 2-aminobenzothiazoles and terminal alkynes. researchgate.net Palladium and copper catalysts have also been employed in the decarboxylative cyclization of N-benzoyl benzoxazinones to form tetra-substituted 3,1-benzoxazines, demonstrating the power of these metals in constructing complex heterocyclic systems. nih.gov Furthermore, metal-catalyzed cross-coupling reactions are invaluable for creating C-C and C-heteroatom bonds, enabling the synthesis of a wide range of substituted benzothiazoles. researchgate.net

Organocatalysis and Biocatalysis Approaches

The move towards greener and more sustainable chemical synthesis has popularized the use of organocatalysts and biocatalysts. These methods avoid the use of potentially toxic and expensive heavy metals, offering mild and selective reaction conditions.

Organocatalysis

Organocatalysis employs small organic molecules to accelerate chemical reactions. In the context of benzothiazole synthesis, organocatalysts have been effectively used to promote the crucial cyclization steps. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been utilized to catalyze the synthesis of benzothiazoles from 2-aminobenzenethiols and carbon dioxide. researchgate.net This approach represents a metal-free pathway to the core benzothiazole structure. While direct organocatalytic synthesis of this compound is not extensively documented, the methodologies are applicable to a range of substituted precursors. rsc.orgwordpress.com Another strategy involves the enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition to synthesize benzothiazole-triazole hybrids, demonstrating the power of organocatalysis to create complex derivatives from a benzothiazole ketone starting material. rsc.org

Biocatalysis

Biocatalysis utilizes natural catalysts, such as enzymes or whole-cell systems, to perform chemical transformations. These methods are prized for their high selectivity and operation under environmentally benign conditions (e.g., aqueous media, ambient temperature). For benzothiazole synthesis, enzymes like laccase have been used to catalyze the condensation of 2-aminothiophenol with aldehydes to form 2-arylbenzothiazoles. researchgate.net Similarly, extracts from natural sources, such as Acacia concinna, have been reported as effective biocatalysts for the same transformation, often in conjunction with microwave irradiation to enhance reaction rates. mdpi.compharmacyjournal.in

Catalyst TypeCatalyst ExampleReactantsGeneral Outcome
Organocatalyst1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-Aminobenzenethiols, Carbon DioxideMetal-free synthesis of the benzothiazole core. researchgate.net
BiocatalystLaccase2-Aminothiophenol, AldehydesSelective formation of 2-arylbenzothiazoles under mild conditions. researchgate.net
BiocatalystAcacia concinna2-Aminothiophenol, Aryl AldehydesGreen synthesis of 2-aryl-benzothiazoles, often with microwave assistance. mdpi.compharmacyjournal.in

Microwave and Ultrasound-Assisted Synthesis

The application of external energy sources like microwaves and ultrasound has become a cornerstone of modern synthetic chemistry, offering dramatic reductions in reaction times and often improving yields.

Microwave-Assisted Synthesis

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method promotes faster reactions, higher yields, and greater product purity. tandfonline.com Sonochemistry has been effectively used in one-pot, multi-component reactions to build complex benzothiazole-containing molecules. For instance, the efficient, one-pot click synthesis of 1,2,3-triazoles tethered to a benzothiazole moiety has been achieved using ultrasound irradiation, showcasing a green and efficient approach. nih.govscilit.comscispace.com The primary advantages of ultrasound assistance include shorter reaction times and simplified workup procedures compared to conventional methods. tandfonline.com

Assistance MethodReactantsConditionsKey Advantages
Microwave2-Aminothiophenol, AldehydesGlycerol, Catalyst-freeRapid, high yields, green solvent. researchgate.net
Microwave2-Aminothiophenols, AldehydesPhenyliodine bis(trifluoroacetate) (PIFA), One-potGood to excellent yields for library synthesis. ias.ac.in
UltrasoundBromoacetamide benzothiazole, Sodium azide, Terminal alkynesCu(I) catalyst, Aqueous DMSOEfficient one-pot click reaction, green approach. nih.govscispace.com

Yield Optimization and Purity Enhancement Techniques

Maximizing the yield of the desired product while ensuring its high purity are critical aspects of chemical synthesis.

Yield Optimization

The yield of benzothiazole synthesis is highly dependent on reaction parameters. The choice of catalyst, solvent, and oxidant can have a profound impact. In the synthesis of 2-phenylbenzothiazole, a study found that hydrogen peroxide (H₂O₂) was an ideal oxidant and a 1,4-dioxane/water mixture was the optimal solvent system, affording an 88% yield even without a photocatalyst. researchgate.net The electronic nature of the substituents on the reactants also plays a crucial role. Both electron-donating and electron-withdrawing groups on aromatic aldehydes generally lead to excellent yields (83-98%) in their condensation with 2-aminothiophenol. mdpi.com However, some catalysts and conditions show sensitivity; for example, one proline-catalyzed method gave a lower yield (45%) with 4-N,N-dimethyl benzaldehyde. mdpi.com The use of efficient catalysts, such as nano CeO₂, can drive reactions to completion at room temperature with high yields (87-98%). mdpi.com

ParameterVariationEffect on YieldReference
Oxidant H₂O₂ vs. other oxidantsH₂O₂ was found to be the ideal oxidant. researchgate.net
Solvent 1,4-Dioxane/Water vs. other solventsThe mixed solvent system gave superior yields. researchgate.net
Substituents Electron-donating vs. Electron-withdrawing groupsBoth types of groups on the aldehyde reactant generally result in high yields. mdpi.com
Catalyst Use of nano CeO₂Enabled high yields at room temperature. mdpi.com

Purity Enhancement

Achieving high purity is essential, particularly for pharmaceutical applications. The primary methods reported for the purification of benzothiazole derivatives are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as methanol, is a common and effective technique for obtaining pure crystalline products. scielo.br For separating complex reaction mixtures or removing persistent impurities, column chromatography is frequently employed, although it is a more resource-intensive method. mdpi.com The choice of purification strategy depends on the specific properties of the target compound and the impurities present.

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzothiazole 4 Carbonitrile

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety

The benzene ring of 1,3-benzothiazole-4-carbonitrile is susceptible to electrophilic aromatic substitution. The substitution pattern is influenced by the directing effects of the fused thiazole (B1198619) ring and the electron-withdrawing nature of the nitrile group. Generally, the thiazole ring deactivates the benzene ring towards electrophilic attack. However, substitution can occur under specific conditions. For instance, direct C-H alkylation of 2,1,3-benzothiadiazole, a related heterocyclic system, has been achieved using organic photoredox catalysis with N-hydroxyphthalimide esters as alkylating reagents. acs.org This method allows for the introduction of alkyl groups onto the benzene portion of the molecule. The regioselectivity of these reactions can be influenced by the steric and electronic properties of both the benzothiazole (B30560) derivative and the incoming electrophile. For example, in the alkylation of substituted 2,1,3-benzothiadiazoles, the presence of a bulky group like tert-butyl can direct the substitution to a specific position. acs.org

Nucleophilic Additions and Substitutions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is a key site for nucleophilic attack. This reactivity allows for the conversion of the nitrile into a variety of other functional groups, making it a valuable synthetic handle. scielo.br

Cyanation Reactions

While this compound itself is a product of cyanation, the introduction of a cyano group onto a benzothiazole core is a noteworthy reaction. jst.go.jpresearchgate.net Various methods exist for this transformation, including the use of copper(I) cyanide in the Rosenmund-von Braun reaction. mdpi.com Electrochemical methods have also been developed, offering a metal-free alternative for the cyanation of benzothiazole derivatives. jst.go.jpresearchgate.net These reactions typically involve the substitution of a leaving group, such as a halogen, on the benzothiazole ring with a cyanide nucleophile.

Formation of Imines, Amidines, and Tetrazoles

The nitrile group can undergo addition reactions with various nucleophiles to form new heterocyclic and functional groups.

Imines: The reaction of nitriles with organometallic reagents can lead to the formation of imines. chadsprep.comyoutube.com These reactions often proceed through a nucleophilic addition to the nitrile carbon, followed by hydrolysis of the intermediate. The resulting imines can be valuable intermediates in organic synthesis. researchgate.netnih.govnih.gov

Amidines: Amidines can be synthesized from nitriles through various methods, including the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with an amine. Amidines are important building blocks for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a common and effective method for the synthesis of tetrazoles. acs.org This reaction can be catalyzed by various reagents and provides a direct route to this important class of heterocycles, which are known for their biological activity. organic-chemistry.orgresearchgate.netyoutube.comcore.ac.uk

Reactivity of the Thiazole Ring and Heteroatoms (N, S)

The thiazole ring in this compound possesses its own unique reactivity. The nitrogen and sulfur heteroatoms, as well as the carbon atoms of the thiazole ring, can participate in various chemical transformations. nih.govnih.gov

Alkylation is a common reaction for benzothiazole derivatives. The nitrogen atom of the thiazole ring can be alkylated, leading to the formation of benzothiazolium salts. researchgate.netmdpi.com The regioselectivity of this reaction can depend on the specific alkylating agent and reaction conditions. The C2 position of the benzothiazole ring is also a site of reactivity and can be functionalized through various methods, including hydroxyalkylation. nih.gov

Ring Contraction and Expansion Reactions

Ring contraction and expansion reactions offer pathways to modify the core structure of benzothiazole derivatives, leading to the formation of smaller or larger ring systems. wikipedia.org These transformations can be synthetically useful for accessing novel carbocyclic and heterocyclic frameworks. nih.govntu.ac.uk

Ring Contraction: Ring contraction of a six-membered ring can lead to a five-membered ring. For example, the Favorskii rearrangement of α-halo cycloalkanones is a well-known ring contraction method. harvard.edu Photoinduced carboborative ring contraction of cyclohexene (B86901) derivatives provides a route to substituted cyclopentanes. nih.gov

Ring Expansion: Conversely, ring expansion reactions can convert a smaller ring into a larger one. For instance, 1,4-benzothiazines can undergo ring expansion to form 1,5-benzothiazepines. rsc.org

Oxidation and Reduction Pathways

The this compound molecule can undergo both oxidation and reduction reactions, targeting different parts of the structure.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. The thiazole ring itself can also undergo oxidative transformations. nih.gov

Reduction: The nitrile group is readily reduced to a primary amine using various reducing agents such as lithium aluminum hydride. The benzene ring can also be reduced under more vigorous conditions. The one-electron reduction of a related compound, 2,1,3-benzothiadiazole-4,7-dicarbonitrile, has been studied, revealing the formation of a radical anion. rsc.org

Photochemical and Thermal Transformations

The investigation into the photochemical and thermal transformations of this compound is crucial for understanding its stability, reactivity, and potential applications in various fields, including materials science and synthetic chemistry. While specific studies on this particular derivative are limited, the extensive research on the benzothiazole core and related substituted compounds provides a strong basis for predicting its behavior under light and heat.

Photochemical Transformations

The benzothiazole scaffold is known to participate in a variety of photochemical reactions, often driven by the electronic nature of its substituents. A comprehensive review of visible-light-mediated synthesis of 1,3-benzothiazoles highlights the versatility of this heterocyclic system in photoredox catalysis. orientjchem.orgchemrxiv.org These reactions often proceed under mild conditions, utilizing visible light from sources like CFL or LEDs at room temperature. orientjchem.orgchemrxiv.org The photochemical synthesis of benzothiazoles can occur through various pathways, including the cyclization of thiobenzanilides. chemrxiv.org

For this compound, the presence of the electron-withdrawing nitrile group at the 4-position is expected to significantly influence its photochemical reactivity. Electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals, potentially affecting its absorption spectrum and the nature of its excited states. In some cases, such substituents have been shown to enhance the cytotoxicity of benzothiazole derivatives in biological studies. mdpi.com

The degradation of benzothiazoles under UV irradiation has also been a subject of study. For instance, the UV-activated peracetic acid process has been shown to efficiently degrade benzothiazole in aqueous environments, primarily through hydroxyl radical attack. rsc.org The degradation pathways can involve hydroxylation, as well as the opening of both the triazole and benzene rings. rsc.org It is plausible that this compound would undergo similar degradation processes, with the nitrile group potentially influencing the regioselectivity of radical attack.

Thermal Transformations

The thermal stability of the benzothiazole ring system is a key characteristic. Studies on the thermal degradation of related heterocyclic compounds like benzotriazole (B28993) indicate that the decomposition can be highly exothermic. researchgate.net For this compound, the thermal stability will be influenced by the strength of the bonds within the molecule and the potential decomposition pathways initiated by the nitrile group.

The presence of substituents can significantly impact the thermal behavior of benzothiazoles. For example, the synthesis of 2-substituted benzothiazoles can be achieved through the cyclization of various precursors at elevated temperatures, indicating the thermal robustness of the core structure during its formation. nih.gov However, at higher temperatures, degradation is expected. The nitrile group in this compound might participate in or direct thermal decomposition reactions, potentially leading to polymerization or fragmentation, although specific studies are lacking.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic techniques. These methods provide insights into reaction rates, intermediates, and final products, which are essential for optimizing reaction conditions and designing new synthetic routes.

Kinetic Studies

Kinetic studies are fundamental to determining the rates of chemical reactions and understanding how factors like concentration, temperature, and catalysts influence these rates. For instance, the degradation of benzothiazole by a photo-assisted Fenton process was found to follow a kinetic model that could predict the decay of the compound under various conditions. nih.gov Similarly, the kinetics of the reaction between ozone and benzothiazole in water have been described by second-order rate constants. acs.org

For this compound, kinetic studies could be employed to quantify its reactivity in photochemical and thermal transformations. The electron-withdrawing nature of the nitrile group is expected to affect the reaction kinetics compared to unsubstituted benzothiazole. nih.gov The table below presents hypothetical kinetic data for the degradation of this compound under different conditions, illustrating the type of information that would be obtained from such studies.

Table 1: Hypothetical Kinetic Data for the Degradation of this compound

Condition Rate Constant (k) Half-life (t½)
UV Irradiation (254 nm) 0.05 min⁻¹ 13.9 min
Thermal Decomposition (200°C) 0.01 min⁻¹ 69.3 min
Ozonolysis (pH 7) 1.2 x 10³ M⁻¹s⁻¹ -

Spectroscopic Studies

Spectroscopic techniques are indispensable for identifying the structures of reactants, intermediates, and products in chemical reactions.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor changes in the electronic structure of molecules during a reaction. The absorption maxima of benzothiazole derivatives are influenced by their substituents. ucdavis.edu For this compound, UV-Vis spectroscopy could be used to follow the progress of a photochemical reaction by observing the disappearance of the starting material's characteristic absorption bands and the appearance of new bands corresponding to the products. ucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of organic compounds. In the context of this compound, NMR would be crucial for characterizing reaction products and identifying the positions of new functional groups.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of molecules. It is particularly useful for identifying reaction intermediates and final products, especially when combined with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic stretching frequency of the nitrile group (C≡N) would be a key feature to monitor during reactions.

The following table summarizes key spectroscopic data that would be expected for this compound, which would be essential for its identification and for tracking its transformations.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Key Expected Feature
¹H NMR Aromatic protons with specific chemical shifts and coupling patterns
¹³C NMR Distinct signals for the carbon atoms of the benzothiazole core and the nitrile group
IR Spectroscopy Characteristic C≡N stretching vibration around 2220-2240 cm⁻¹
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₈H₄N₂S

By combining these kinetic and spectroscopic methods, a detailed mechanistic understanding of the chemical reactivity of this compound can be achieved. This knowledge is fundamental for its potential application in the development of new materials and pharmaceuticals.

Advanced Spectroscopic and Structural Elucidation of 1,3 Benzothiazole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1,3-benzothiazole-4-carbonitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each hydrogen and carbon atom in the molecule. The substitution pattern on the benzothiazole (B30560) ring system significantly influences the chemical shifts (δ).

¹H NMR Spectroscopy: In this compound, the aromatic protons on the benzene (B151609) ring and the single proton on the thiazole (B1198619) ring exhibit characteristic signals. The electron-withdrawing nature of the nitrile group (-CN) at the C4 position is expected to deshield adjacent protons, shifting their signals downfield. The aromatic region would typically show three protons (H5, H6, H7) with splitting patterns dictated by their coupling to each other. The H2 proton on the thiazole ring appears as a singlet at a significantly downfield position due to the adjacent electronegative nitrogen and sulfur atoms. For comparison, the H2 proton in the parent 1,3-benzothiazole appears around δ 9.24 ppm in acetone-d6. libretexts.org The protons on the benzene ring of the parent compound appear between δ 7.4 and 8.2 ppm. libretexts.orghmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all carbon atoms in the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum. The carbon atom of the nitrile group (C≡N) typically resonates in the range of δ 110-120 ppm. The carbons of the benzothiazole core are found in the aromatic region (δ 110-160 ppm). For instance, in the related compound 1,3-thiazole-4-carbonitrile, the nitrile carbon appears at δ 114.5 ppm, and the thiazole ring carbons are observed at δ 157.4, 133.6, and 125.9 ppm. nih.gov For 6-nitro-1,3-benzothiazole-2-carbonitrile, a derivative with a different substitution pattern, carbon signals are distributed across the aromatic region, reflecting the electronic effects of both the nitro and cyano groups. researchgate.net

The following table presents predicted and literature-based chemical shifts for compounds related to this compound to illustrate expected values.

CompoundProton/CarbonChemical Shift (δ, ppm)Solvent
1,3-Benzothiazole libretexts.orgH29.24Acetone-d6
H48.14CDCl₃ hmdb.ca
H5, H67.46-7.51CDCl₃ hmdb.ca
H77.94CDCl₃ hmdb.ca
1,3-Thiazole-4-carbonitrile nih.govH28.91DMSO-d6
H59.31DMSO-d6
C2157.4DMSO-d6
C4125.9DMSO-d6
C5133.6DMSO-d6
CN114.5DMSO-d6
Benzonitrile rsc.orgC1112.2CDCl₃
C2/C6132.6CDCl₃
C3/C5128.9CDCl₃
C4132.0CDCl₃
CN118.6CDCl₃

This table is for illustrative purposes, showing data from related compounds to estimate the spectral characteristics of this compound.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. whitman.edumdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent protons on the benzene ring (H5-H6, H6-H7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. researchgate.net This allows for the unambiguous assignment of each protonated carbon in the structure by linking the known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.net It is essential for identifying quaternary carbons and piecing together the molecular skeleton. For example, the H2 proton would show an HMBC correlation to the C4 and C7a quaternary carbons, while the H7 proton would show correlations to the C5 and C3a carbons, confirming the fusion of the benzene and thiazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. whitman.edu This is particularly useful for determining stereochemistry and conformation in more complex derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. researchgate.netsciforum.net For this compound, the molecular formula is C₈H₄N₂S.

Calculated Masses for C₈H₄N₂S:

Molecular Weight (average): 160.19 g/mol

Monoisotopic Mass (exact): 160.0100 Da

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺ or M⁺˙) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgmassbank.eu The resulting fragment ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the stable aromatic system would be expected to influence the fragmentation pathway. libretexts.org Key fragmentation pathways for benzothiazoles often involve the cleavage of the thiazole ring. massbank.eunist.gov

Plausible Fragmentation Pathways for this compound (C₈H₄N₂S):

Loss of HCN: A common fragmentation for nitriles, leading to an ion at m/z 133.

Loss of CS: Cleavage of the thiazole ring could lead to the expulsion of a carbon monosulfide radical, resulting in a fragment ion.

Formation of Benzynenitrile radical cation: Cleavage with loss of the S-C2-N fragment could potentially occur.

The fragmentation pattern of the parent benzothiazole shows a prominent molecular ion at m/z 135 and a key fragment at m/z 109, corresponding to the loss of acetylene (B1199291) (C₂H₂). massbank.eunist.gov The presence of the 4-cyano group would significantly alter this pattern, providing valuable data for structural confirmation.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Identity of Loss
161.0 [M+H]⁺134.027HCN (from protonated nitrile)
160.0 [M]⁺˙116.044CS
160.0 [M]⁺˙102.058C₂H₂S

This table presents hypothetical fragmentation data based on known fragmentation rules for related structures.

By combining these advanced spectroscopic methods, a complete and unambiguous structural determination of this compound and its derivatives can be achieved, providing a solid foundation for further research into their chemical and physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions in this compound and its derivatives. The analysis of vibrational spectra, often complemented by theoretical calculations such as Density Functional Theory (DFT), provides detailed insights into the molecular structure and bonding. researchgate.netresearchgate.netresearchgate.net

In benzothiazole derivatives, characteristic vibrational modes can be assigned to specific functional groups. For instance, the C=N stretching vibration of the benzothiazole moiety is typically observed in the range of 1412-1513 cm⁻¹. researchgate.net The presence of a nitrile (C≡N) group, as in this compound, would give rise to a sharp and intense absorption band in the FT-IR spectrum, typically in the region of 2200-2260 cm⁻¹.

Substituents on the benzothiazole ring system significantly influence the vibrational frequencies. For example, the C=O stretching frequency in 1,3-benzothiazole-2-carboxaldehyde and 1,3-benzothiazole-2-carbonyl fluoride (B91410) is observed at 1764 cm⁻¹ and 1859 cm⁻¹, respectively. nbu.edu.sa The IR spectrum of N-arylsulfonylpyridones substituted with a benzothiazole moiety shows a broad absorption band for the NH group in the range of 3426–3437 cm⁻¹ and a sharp band for the C=O group between 1624–1629 cm⁻¹. nih.gov

Theoretical calculations are often employed to complement experimental vibrational spectra. DFT methods, such as B3LYP, are used to calculate the optimized geometry and vibrational frequencies of the molecule. researchgate.netresearchgate.net The comparison between the calculated and experimental spectra aids in the accurate assignment of vibrational modes and provides a deeper understanding of the molecule's conformational and thermodynamic properties. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in Benzothiazole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
C=N (Benzothiazole)Stretching1412-1513 researchgate.net
C≡N (Nitrile)Stretching2200-2260
C=O (Aldehyde)Stretching1764 nbu.edu.sa
C=O (Carbonyl Fluoride)Stretching1859 nbu.edu.sa
N-H (Amine/Amide)Stretching3266-3437 researchgate.netnih.gov
C-H (Aromatic)Bending814, 868 researchgate.net
C=C (Aromatic)Stretching1460 researchgate.net

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are instrumental in characterizing the electronic transitions within this compound and its derivatives. These techniques provide valuable information on how structural modifications and the surrounding environment influence the electronic properties of these molecules. nih.govnih.gov

Benzothiazole derivatives typically exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* electronic transitions. niscpr.res.in The parent benzothiazole molecule shows three absorption bands at approximately 220, 250, and 285 nm. researchgate.net The position and intensity of these bands are highly sensitive to the nature and position of substituents on the benzothiazole core. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λmax). nih.govresearchgate.net

A study on a series of donor-acceptor based benzothiazole derivatives showed that the substitution of a nitro group (-NO2) at position 5 of a furan (B31954) ring attached to the benzothiazole core resulted in a significant red shift in the absorption spectrum compared to the unsubstituted compound. nih.gov This is attributed to the strong electron-withdrawing nature of the nitro group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and reduces the HOMO-LUMO energy gap. nih.gov

The solvent environment can also impact the electronic spectra of benzothiazole derivatives, although the effect can vary. In some cases, no significant solvent effect on λmax is observed, while in others, a noticeable shift occurs with changes in solvent polarity. nih.gov

Fluorescence spectroscopy reveals the emission properties of these compounds. Many benzothiazole derivatives are fluorescent, with the emission wavelength and quantum yield being highly dependent on their molecular structure. nih.govniscpr.res.in For example, a series of benzothiazole-difluoroborate dyes exhibited fluorescence quantum yields ranging from dark to ultra-bright, with extreme values obtained for isomeric molecules. nih.gov The introduction of a methoxy (B1213986) group (-OMe) generally leads to a bathochromic shift in the emission spectra. nih.gov Theoretical studies have shown that for some benzothiazole-based fluorescent probes, the introduction of a cyano group can lead to a larger Stokes shift compared to the parent molecule. nih.gov

Table 2: Electronic Absorption Data for Selected Benzothiazole Derivatives

CompoundSubstituent(s)Solventλmax (nm)Transition TypeReference
BenzothiazoleNone-220, 250, 285π → π researchgate.net
Comp1 (Benzothiazole derivative)-Gas Phase358, 281H→L, H→L+1 nih.gov
Comp1 (Benzothiazole derivative)-Ethanol363, 281H→L, H→L+1 nih.gov
Comp3 (Benzothiazole derivative)-NO2Gas Phase451π → π nih.gov
Comp3 (Benzothiazole derivative)-NO2Ethanol481π → π nih.gov
2e (Benzothiazole derivative)-Methanol~210, 330-340π → π or n → π niscpr.res.in
2k (Benzothiazole derivative)-Methanol~210, 330-340π → π or n → π* niscpr.res.in

Note: H and L refer to HOMO and LUMO, respectively.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a benzothiazole Schiff base derivative revealed a monoclinic space group P21/n, with two independent molecules in the asymmetric unit. bas.bg The benzothiazole ring system is essentially planar, a common feature for this heterocyclic core. nih.govwikipedia.org The bond lengths within the benzothiazole moiety are consistent with its aromatic character, showing intermediate values between single and double bonds due to electron delocalization. nbu.edu.sanih.gov For example, in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the S1—C1 and S1—C7 bond lengths are 1.745(2) Å and 1.751(2) Å, respectively, indicative of single bonds, while the N1=C7 bond length of 1.291(3) Å suggests a double bond character. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are critical in determining the physical properties of the solid material. rsc.orgrsc.orgias.ac.in

Hydrogen Bonding: In benzothiazole derivatives containing suitable functional groups, hydrogen bonds are a common and significant intermolecular force. For instance, in the crystal structure of 1,3-thiazole-4-carbonitrile, C—H⋯N hydrogen bonds are observed. nih.gov In more complex derivatives, such as those with amide or hydrazide functionalities, classical N—H⋯O and N—H⋯N hydrogen bonds play a dominant role in the supramolecular assembly. nih.govmdpi.com These interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. nih.gov

π-π Stacking: The planar aromatic nature of the benzothiazole ring system facilitates π-π stacking interactions between adjacent molecules. These interactions are characterized by the close approach of the aromatic rings, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.netnih.gov The geometry of the stacking can be face-to-face or offset (slipped). For example, in 1,3-thiazole-4-carbonitrile, weak π–π stacking interactions are observed with a centroid–centroid distance of 3.7924 (10) Å and a ring slippage of 1.39 Å. nih.gov These interactions contribute significantly to the stability of the crystal lattice. researchgate.net

The interplay of hydrogen bonding and π-π stacking can create robust and well-defined supramolecular architectures. nih.gov The analysis of these interactions is often aided by tools like Hirshfeld surface analysis, which quantifies the different types of intermolecular contacts. nih.gov

Conformational Analysis in the Solid State

X-ray crystallography provides a snapshot of the molecular conformation adopted in the solid state. For flexible molecules, this conformation represents a low-energy state within the crystalline environment. The planarity of the benzothiazole ring itself is generally maintained. wikipedia.org However, substituents attached to the benzothiazole core can exhibit different conformations.

For instance, in derivatives with rotatable bonds, such as a phenyl group attached to the thiazole ring, the dihedral angle between the two ring systems is a key conformational parameter. In 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the 4-bromophenyl ring and the benzothiazolyl group are twisted relative to each other, with a dihedral angle of 10.45(11)°. nih.gov Computational studies can complement experimental X-ray data by exploring the potential energy surface and identifying other low-energy conformers that might exist in solution or the gas phase. researchgate.netiu.edu.sa

The conformation observed in the solid state is a result of the balance between intramolecular steric and electronic effects and the stabilizing intermolecular interactions within the crystal lattice. Understanding this interplay is crucial for crystal engineering, where the goal is to design molecules that self-assemble into solids with specific desired properties. ias.ac.in

Computational and Theoretical Studies on 1,3 Benzothiazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of compounds from first principles.

Density Functional Theory (DFT) stands out as a prevalent and powerful method for investigating the properties of benzothiazole (B30560) derivatives. mdpi.comresearchgate.net Researchers frequently employ DFT to perform geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in a molecule, and to understand its electronic structure. mdpi.comnbu.edu.sa

A common approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). mdpi.comnbu.edu.sa These calculations yield crucial data on geometric parameters, including bond lengths and angles. For instance, in studies of various 2-substituted 1,3-benzothiazoles, DFT calculations have determined C-C bond lengths to be in the range of 1.457–1.480 Å and the C=N bond length of the thiazole (B1198619) ring to vary between 1.294 Å and 1.341 Å, depending on the nature of the substituent. nbu.edu.sa This level of detail is vital for understanding how different functional groups attached to the benzothiazole core can influence its structural and electronic properties. mdpi.com

While DFT is widely used, other quantum mechanical methods such as ab initio and semi-empirical calculations also contribute to the theoretical understanding of molecules. Ab initio methods, which are based on first principles without experimental parameters, can provide highly accurate results but are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than DFT or ab initio methods. For complex molecular systems, these methods can offer a practical alternative for preliminary analysis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nbu.edu.sascirp.org The distribution and energy of these orbitals dictate how a molecule interacts with other species. scirp.org In benzothiazole derivatives, the HOMO is often distributed across the benzothiazole moiety, while the LUMO's location can vary, indicating the sites for nucleophilic and electrophilic attacks, respectively. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mdpi.comscirp.org A small energy gap suggests that electrons can be easily excited from the HOMO to the LUMO, which corresponds to higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap implies greater stability. scirp.org

Computational studies on various benzothiazole derivatives have shown that the HOMO-LUMO gap is significantly influenced by the substituents attached to the benzothiazole core. mdpi.com For example, in one study of five different benzothiazole derivatives, the calculated energy gaps ranged from 4.46 eV to 4.73 eV. mdpi.com The derivative with two trifluoromethyl (-CF3) groups exhibited the lowest energy gap (4.46 eV), indicating it was the most reactive in the series, while the unsubstituted derivative had the highest gap and was therefore the most stable. mdpi.comresearchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. mdpi.comscirp.org These descriptors provide a more detailed picture of chemical behavior than the energy gap alone. researchgate.net Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." scirp.org

Chemical Softness (σ): The reciprocal of hardness (1/η), indicating how easily a molecule's electron cloud can be polarized. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

These parameters are invaluable for comparing the reactivity of different benzothiazole derivatives and predicting their behavior in chemical reactions. researchgate.net

Interactive Table: Calculated Reactivity Descriptors for Representative Benzothiazole Derivatives

Note: The following data is for illustrative purposes and is based on published values for various substituted benzothiazoles, not specifically 1,3-benzothiazole-4-carbonitrile.

Compound (Substituent)E_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (σ)Electrophilicity (ω)
Derivative A (-H)-6.50-1.774.732.3650.4233.89
Derivative B (-OCH3)-6.21-1.654.562.2800.4393.82
Derivative C (-CF3)-6.89-2.434.462.2300.4484.73

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on static, isolated molecules (often simulated in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their movements and interactions with their environment. rsc.orgrsc.org

MD simulations are particularly useful for:

Conformational Analysis: Many molecules, including benzothiazole derivatives, can exist in different spatial arrangements or conformations. MD simulations can explore these different conformations and determine their relative stabilities. For example, a conformational analysis of a benzothiazole derivative was performed by systematically rotating the dihedral angle between the benzothiazole and an attached phenyl ring to identify the most stable conformers. mdpi.com

Solvent Effects: The properties and behavior of a molecule can change dramatically in the presence of a solvent. rsc.orgresearchgate.net MD simulations can explicitly model the interactions between a solute molecule (like a benzothiazole derivative) and surrounding solvent molecules (like water or organic solvents). This is crucial for understanding how the solvent influences the molecule's shape, stability, and reactivity, providing a more realistic picture of its behavior in solution. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are widely used to calculate these properties with a high degree of accuracy. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C chemical shifts. nih.gov These calculations can help in the assignment of experimental spectra and in understanding the electronic environment of the nuclei. Infrared (IR) spectroscopy predictions are achieved by calculating the vibrational frequencies of the molecule. These theoretical spectra, often scaled to correct for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic vibrational modes. nih.gov

The electronic absorption properties, observed in UV-Vis spectroscopy, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively. These predictions are valuable for understanding the electronic structure and chromophoric properties of the molecule. mdpi.com

While specific computational studies detailing the predicted spectroscopic parameters for this compound are not extensively documented in the reviewed literature, the following table illustrates the type of data that can be generated using standard computational methods like DFT with the B3LYP functional.

Table 1. Illustrative Predicted Spectroscopic Parameters for this compound. (Note: These are hypothetical values based on computational principles, as specific literature was not found).
ParameterPredicted ValueComputational Method
¹H NMR Chemical Shift (ppm)δ 7.5-9.0DFT/GIAO
¹³C NMR Chemical Shift (ppm)δ 115-155DFT/GIAO
Key IR Frequencies (cm⁻¹)~2230 (C≡N stretch), ~1600 (C=N stretch), ~1450-1580 (Aromatic C=C stretch)DFT/B3LYP
UV-Vis λ_max (nm)~280-320TD-DFT

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical chemistry offers a profound understanding of reaction mechanisms by mapping the potential energy surface of a chemical reaction. Using methods like Density Functional Theory (DFT), researchers can identify and characterize the structures of reactants, products, intermediates, and, crucially, transition states. nih.govacs.org This allows for the determination of reaction pathways and the calculation of activation energy barriers, providing insights into reaction feasibility and kinetics. nih.gov

For a molecule such as this compound, theoretical studies could elucidate various transformations. For instance, the nitrile group (-CN) is a versatile functional group that can undergo reactions like hydrolysis, reduction, or cycloadditions. Computational studies could model the step-by-step mechanism of these transformations, identifying the transition state for each elementary step. The calculated energy of these transition states relative to the reactants determines the energy barrier and thus the rate-limiting step of the reaction.

In the synthesis of complex benzothiazole derivatives, computational analysis can help rationalize the formation of specific products. For example, in multi-step syntheses, DFT calculations can predict the most thermodynamically favorable product by comparing the energies of different possible isomers. nih.gov Such studies have been performed on related benzothiazole systems to understand how amide coupling reactions and subsequent cyclizations proceed, suggesting that energy barriers can be overcome by the energy released in an exothermic reaction. nih.govacs.org While specific theoretical studies on the reaction mechanisms of this compound were not identified in the surveyed literature, the established computational methodologies are fully applicable to investigate its reactivity.

Structure-Activity Relationship (SAR) based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. chula.ac.th These studies rely on computational descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties.

For benzothiazole derivatives, numerous QSAR studies have been conducted to guide the design of more potent analogues for various applications. chula.ac.th These analyses correlate biological activities with descriptors derived from the molecular structure. Key computational descriptors often include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. mdpi.com The HOMO-LUMO gap, for instance, is related to the chemical reactivity and kinetic stability of the molecule. mdpi.com

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices, which describe the size, shape, and branching of the molecule.

Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes and protein binding sites.

QSAR models for benzothiazole derivatives have shown that descriptors related to hydrophilicity, electronic properties, and molecular shape play a crucial role in their biological activity. chula.ac.th For this compound, calculating these descriptors would provide a basis for predicting its potential activities and for designing derivatives with improved properties.

Table 2. Key Computational Descriptors in SAR Studies of Benzothiazole Derivatives.
Descriptor TypeSpecific DescriptorPotential Influence on Activity
ElectronicHOMO/LUMO Energy Gap (ΔE)Relates to chemical reactivity and stability. A smaller gap can imply higher reactivity. mdpi.com
ElectronicDipole MomentInfluences polarity and solubility, affecting interactions with polar targets.
TopologicalConnectivity IndicesDescribe molecular branching and size, which can affect binding affinity.
Hydrophobiclog PMeasures lipophilicity, which impacts membrane permeability and binding to hydrophobic pockets.
StericMolecular Weight / VolumeAffects how the molecule fits into a receptor's active site.

Molecular Docking Studies for Target Interaction Analysis (excluding clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In drug discovery, it is extensively used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, within the active site of a target protein. This analysis provides critical insights into the molecular basis of the ligand's activity. biointerfaceresearch.com

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding energy. wjarr.com Lower docking scores typically indicate more favorable binding. The analysis of the best-ranked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

While no molecular docking studies specifically featuring this compound were found, the benzothiazole scaffold has been extensively studied against a wide range of biological targets. These studies demonstrate the utility of this approach in understanding how benzothiazole derivatives interact with enzymes and receptors, thereby guiding the design of new inhibitors.

Table 3. Examples of Molecular Docking Studies on Benzothiazole Derivatives with Various Protein Targets.
Benzothiazole Derivative ClassProtein TargetKey Findings from Docking Analysis
General Benzothiazole DerivativesGABA-aminotransferase (GABA-AT)Derivatives showed excellent docking scores, suggesting potential as GABA-AT inhibitors. wjarr.com
Benzothiazole-Thiazole Hybridsp56lck KinaseIdentified binding patterns at the ATP binding site, revealing structural requirements for inhibition. biointerfaceresearch.com
Benzothiazole-Pyrazolone DerivativesDihydropteroate Synthase (DHPS)Compounds showed arene-H interactions with key residues within the PABA binding pocket. mdpi.com
Novel Benzothiazole DerivativesE. coli DihydroorotaseInteractions involved hydrogen bonds with active site residues and hydrophobic interactions with thiazole/naphthalene rings. nih.gov

Applications of 1,3 Benzothiazole 4 Carbonitrile in Advanced Research Domains

Role as a Scaffold in Medicinal Chemistry Research

The 1,3-benzothiazole-4-carbonitrile core is a privileged structure in drug discovery, serving as a fundamental building block for the creation of compounds targeting a variety of biological pathways. Its rigid bicyclic system provides a defined three-dimensional orientation for substituent groups, facilitating their interaction with biological targets. The presence of the nitrile group at the 4-position offers a key site for chemical manipulation, allowing for the introduction of diverse functional groups to modulate the pharmacological profile of the resulting derivatives.

Design and Synthesis of Novel Benzothiazole-based Biologically Active Compounds

The synthesis of novel compounds based on the this compound scaffold is a dynamic area of research. Various synthetic strategies are employed to modify this core structure, leading to the generation of libraries of compounds for biological screening.

For instance, derivatives of this compound have been synthesized as potent kinase inhibitors. One patented approach involves the Suzuki coupling of a boronic acid or ester derivative with a halogenated this compound precursor to introduce various aryl or heteroaryl groups at specific positions on the benzothiazole (B30560) ring. google.com This method allows for the systematic exploration of the structure-activity relationship by varying the nature of the coupled group.

Another area of active synthesis involves the development of Toll-like receptor (TLR) antagonists. In this context, the this compound scaffold is functionalized with various amine-containing heterocyclic moieties. For example, 7-chloro-1,3-benzothiazole-4-carbonitrile can be reacted with a suitable alcohol, which is then converted to a sulfonate ester. This intermediate subsequently undergoes nucleophilic substitution with a desired amine to yield the final product. google.com

In Vitro Studies on Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)

Derivatives of this compound have been the subject of in vitro studies to evaluate their interactions with various biological targets, particularly enzymes and receptors.

Enzyme Inhibition:

A significant focus of research has been on the development of kinase inhibitors for the treatment of cancer. Derivatives of this compound have been shown to inhibit a range of tyrosine kinases that are implicated in tumor growth and proliferation. google.com These kinases play crucial roles in cell signaling pathways, and their inhibition can lead to the suppression of tumor growth. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

One patent discloses a series of 2-aminopyridine (B139424) derivatives synthesized from a this compound precursor that exhibit inhibitory activity against several kinases. google.com The table below summarizes the reported in vitro kinase inhibition data for some of these compounds.

Kinase TargetIC50 (µM)
KDRA
Tie-2A
Flt3A
FGFR3A
AblA
Aurora AA
c-SrcA
IGF-1RA
ALKA
c-META
RONA
PAK1B
PAK2B
TAK1B
A: ≤ 0.1 µM; B: > 0.1 and ≤ 1 µM

Receptor Binding:

Antimicrobial Activity Studies (in vitro against bacteria, fungi, etc.)

While the broader class of benzothiazole derivatives is known to possess antimicrobial properties, specific in vitro studies on derivatives of this compound are not extensively reported in publicly available literature. General studies on benzothiazoles have shown activity against various bacterial and fungal strains, but detailed data, such as Minimum Inhibitory Concentration (MIC) values, for compounds directly synthesized from this compound are limited.

Anticancer Activity Studies (in vitro against cell lines, specific pathways)

The development of anticancer agents is a prominent application of the this compound scaffold. The kinase inhibitory activity of its derivatives, as detailed in section 6.1.2, is a key mechanism for their anticancer effects. By inhibiting kinases such as KDR, c-MET, and RON, these compounds can disrupt signaling pathways that are crucial for tumor angiogenesis, metastasis, and cell survival. google.com

A patent for heteroaryl compounds for treating Huntington's disease also provides in vitro activity data for derivatives of this compound. google.com While Huntington's is a neurodegenerative disease, the cellular pathways involved can have relevance to cancer research. The patent provides a qualitative representation of the IC50 values for these compounds.

Compound ActivityIC50 Range
*> 3 µM and ≤ 9 µM
**> 1 µM and ≤ 3 µM
***> 0.5 µM and ≤ 1 µM
****> 0.1 µM and ≤ 0.5 µM

Other Biological Research Potentials (e.g., anti-inflammatory, antidiabetic, antiviral, anti-tubercular, antimalarial in vitro)

The versatility of the this compound scaffold extends to other potential therapeutic areas.

Anti-inflammatory Activity: The development of TLR7, TLR8, and TLR9 antagonists from this compound highlights its potential for treating autoimmune and inflammatory diseases. google.comgoogle.com By blocking these receptors, the derivatives can modulate the innate immune response and reduce the production of pro-inflammatory cytokines.

Information regarding the antidiabetic, antiviral, anti-tubercular, and antimalarial activities of derivatives specifically synthesized from this compound is not well-documented in the public domain. While the broader benzothiazole class has shown promise in these areas, dedicated studies on the 4-carbonitrile derivatives are limited.

Molecular Hybridization Strategies

Applications in Materials Science Research

The benzothiazole moiety is a cornerstone in the development of novel materials due to its inherent fluorescence, thermal stability, and versatile chemical reactivity. mdpi.comnih.gov The introduction of a carbonitrile group at the 4-position further modulates its electronic characteristics, enhancing its utility in specialized materials science applications.

The planar, π-electron conjugated system of benzothiazole derivatives makes them ideal candidates for the construction of fluorescent probes and sensors. rsc.org These molecules can be engineered to exhibit changes in their fluorescence properties—such as intensity or wavelength—upon interaction with specific analytes, enabling their detection and quantification. nih.govmdpi.com

Researchers have successfully designed and synthesized novel benzothiazole-based ratiometric fluorescent probes for the detection of hydrazine (B178648) in both biological serum and the gas phase. mdpi.com These probes demonstrate large emission shifts (greater than 100 nm) and high selectivity, showcasing their potential for environmental and biological monitoring. mdpi.com In a different application, a series of fluorescent probes utilizing a benzothiazole core with electron acceptor-donor groups were developed for the selective detection of amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. mdpi.com One particular probe, RM-28, exhibited a significant 7.5-fold increase in fluorescence upon binding to Aβ aggregates and possessed a strong binding affinity (Kd = 175.69 ± 4.8 nM). mdpi.com Further studies have produced benzothiazole-based probes for detecting metal ions like Zn2+ with low detection limits (0.678 μM) and for selectively sensing biologically relevant molecules such as 1,3-diaminopropane. nih.govrsc.org

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Research Findings

Probe Type Analyte Detected Key Findings
Ratiometric Fluorescent Probe Hydrazine High selectivity, large emission shifts (>100 nm), and effective in serum and gas phase. mdpi.com
Donor-Acceptor π-Conjugated Probe (RM-28) Amyloid-beta (Aβ) Aggregates 7.5-fold fluorescence enhancement, high affinity (Kd = 175.69 ± 4.8 nM), and blood-brain barrier permeability. mdpi.com
Benzothiazole-based Probe L Zinc (Zn2+) Low detection limit (0.678 μM), rapid response (~30 s), and applicable for imaging in living cells. rsc.org
Schiff Base Probe HL 1,3-Diaminopropane "Turn-on" fluorescence response, micromolar detection limits in various solvents, and suitable for real-world water sample analysis. nih.gov

The inherent stability and functionality of the benzothiazole ring have led to its incorporation into various polymer systems and coatings. Benzothiazole derivatives are utilized to impart specific properties such as thermal resistance, photo-responsiveness, and reversible functionality to polymeric materials. researchgate.netresearchgate.netrsc.org

One approach involves using benzothiazole derivatives as photoinitiating systems for the radical polymerization of multifunctional acrylates. researchgate.net In another application, a methacrylic monomer featuring a redox-responsive benzothiazole-disulfide group was synthesized and copolymerized using RAFT polymerization. rsc.org This created functional copolymers that could be used to fabricate reactive surface coatings. rsc.org These coatings allow for the facile and reversible attachment of thiol-containing molecules, such as fluorescent dyes or cell-adhesive peptides, via a thiol-disulfide exchange reaction. rsc.org This redox-responsive conjugation enables the attachment and subsequent release of cells from the surface, providing a versatile interface for biomedical applications. rsc.org Furthermore, nanoporous polymers incorporating benzothiazole have been synthesized for applications like selective CO2 adsorption. researchgate.net The combination of benzoxazine (B1645224) and phthalonitrile (B49051) moieties, the latter being related to the carbonitrile group, has been explored to create high-performance thermosetting resins with robust polymeric networks and exceptional thermal stability. researchgate.net

The benzothiazole framework is a key component in a variety of advanced functional materials, including those for organic electronics. nih.gov Electron-withdrawing heterocyclic units are critical in most organic optoelectronic materials. rsc.orgacs.org Cyano-substituted heterocycles, such as derivatives of this compound, are recognized as potential components for photoluminescent and electroluminescent materials. nih.govrsc.orgacs.org

The synthesis of benzo[1,2-d:4,5-d′]bis( mdpi.comrsc.orgmdpi.comthiadiazole)-4-carbonitrile, a related heterocyclic system, highlights the role of the cyano group in creating electron-accepting units. rsc.orgacs.org Such compounds are considered precursors for more complex, unsymmetrical materials for optoelectronics, developed through methods like palladium-catalyzed C–H direct arylation. acs.org The strong fluorescence exhibited by many benzothiazole derivatives, both in solution and in the solid state, makes them valuable for applications such as fluorescent markers and imaging reagents. mdpi.comrsc.org

The benzothiazole nucleus is a well-established chromophore used in the synthesis of a wide range of dyes. Its rigid structure and extended π-conjugation contribute to the vibrant colors and desirable photophysical properties of these compounds. The introduction of a carbonitrile group can further tune these properties by acting as a potent electron-accepting group.

Novel solid-state fluorescent azo dyes incorporating a benzothiazole moiety have been synthesized. researchgate.net These dyes exhibit strong fluorescence in the solid state and possess high molar extinction coefficients, making them suitable for various applications. researchgate.net Their thermal stability, with decomposition temperatures up to 270 °C, allows for their use in coloring polymers, and they have been successfully applied to polyester (B1180765) fabrics using disperse dyeing methods. researchgate.net The synthesis of a benzothiazole-benzonitrile chromophore has also been reported, which demonstrated a good Stokes' shift, a crucial property for fluorescent dyes. nih.gov

Role as a Key Intermediate and Building Block in Organic Synthesis

Beyond its direct use in materials, this compound and its parent scaffold serve as versatile intermediates and building blocks for the synthesis of more elaborate molecules. The benzothiazole ring can be readily functionalized, and the carbonitrile group offers a reactive handle for a multitude of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. This versatility allows chemists to access a wide array of complex molecular structures. mdpi.comacs.orgorganic-chemistry.org

The benzothiazole nucleus is frequently employed as a starting scaffold for the construction of more complex, fused, and linked heterocyclic systems. These new architectures often exhibit unique biological activities or material properties.

For instance, benzothiazole has been used as a foundational block to synthesize hybrid molecules containing other heterocyclic rings like 1,3,4-oxadiazole (B1194373), 1,3,4-thiadiazole (B1197879), and 1,2,3-triazole. organic-chemistry.orgresearchgate.net In one study, a series of derivatives linking a 1,3,4-oxadiazole ring to a benzothiazole moiety were synthesized and evaluated for potential therapeutic applications. researchgate.net Similarly, new benzothiazole analogues containing a 1,3,4-thiadiazole ring were designed as potential anticancer agents. organic-chemistry.org The strategy of pharmacophoric hybridization, which combines the benzothiazole core with other active scaffolds like the 1,2,3-triazole ring, is a promising approach in medicinal chemistry to develop novel candidates with enhanced efficacy. The synthesis of these complex structures often relies on the stepwise construction from functionalized benzothiazole precursors, demonstrating the compound's essential role as a synthetic building block. organic-chemistry.orgresearchgate.net

Precursor for Advanced Fine Chemicals

The chemical reactivity of the nitrile group and the benzothiazole ring system allows this compound to serve as a starting point for a range of more complex molecules. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The transformation of this compound into these advanced materials hinges on well-established chemical reactions.

The nitrile group (–C≡N) is a versatile functional group that can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. Each of these transformations opens up a new branch of chemical derivatives with distinct properties and potential applications.

For example, the synthesis of novel heterocyclic systems is a key area of interest. The nitrile group can participate in cycloaddition reactions. One such reaction is the [3+2] cycloaddition with an azide (B81097), such as sodium azide, to form a tetrazole ring. This creates a benzothiazolyl-tetrazole derivative, a class of compounds often explored for its potential biological activities.

Table 1: Potential Chemical Transformations of this compound

Starting MaterialReagents and ConditionsProduct Functional GroupPotential Fine Chemical Class
This compound1. H₂O, H⁺ or OH⁻, Δ2. WorkupCarboxylic Acid (-COOH)Carboxylic acid derivatives, amide precursors
This compound1. LiAlH₄ or H₂, Catalyst2. WorkupPrimary Amine (-CH₂NH₂)Amine derivatives, building blocks for polyamides
This compound1. NaN₃, Lewis Acid2. WorkupTetrazole RingHeterocyclic compounds for medicinal chemistry

This table represents theoretically plausible synthetic routes based on the known reactivity of the nitrile functional group.

Detailed research into the specific reactions of this compound is necessary to fully exploit its potential. The development of efficient catalytic systems for these transformations is crucial for making the synthesis of its derivatives economically viable for industrial applications. While the broader class of benzothiazoles is widely studied, specific documented pathways starting from the 4-carbonitrile isomer are less common in readily available literature, indicating a field ripe for further exploration. The synthesis of derivatives for applications in areas like organic electronics or as specialized ligands in catalysis represents a promising direction for future research.

Future Research Directions and Unexplored Potential

Development of Novel Stereoselective Synthetic Methods

The synthesis of chiral benzothiazole (B30560) derivatives is an area of growing interest, as stereochemistry often plays a crucial role in determining the biological activity of a molecule. acs.orgresearchgate.net While various methods exist for the synthesis of benzothiazoles, including the condensation of 2-aminothiophenols with carbonyl compounds, the development of stereoselective methods for introducing chirality into the 1,3-benzothiazole-4-carbonitrile framework remains a significant challenge. mdpi.comnih.gov

Future research should focus on the development of catalytic asymmetric methods to control the stereochemistry at various positions of the benzothiazole ring. The use of chiral catalysts, such as chiral imidazoline (B1206853) phosphoric acid catalysts, has shown promise in the synthesis of chiral benzothiazoline (B1199338) derivatives and could be adapted for this compound. researchgate.net Additionally, exploring enantioselective carbonylative coupling reactions, which have been successfully applied to other heterocyclic systems, could provide a novel route to chiral amides derived from this compound. acs.org

Exploration of Unconventional Reactivity Profiles

The nitrile group in this compound is a key functional handle that allows for a wide range of chemical transformations. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, enabling its conversion into various functional groups such as primary amines, amides, and ketones. libretexts.orglibretexts.org

Future investigations should delve into the unconventional reactivity of the nitrile group in the context of the benzothiazole scaffold. This could involve exploring its participation in cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and other novel transformations that have not been extensively studied for this specific compound. Understanding the reactivity of the nitrile group in more detail will enable the synthesis of a wider range of derivatives with potentially enhanced biological or material properties.

Advanced Computational Modeling for Predictive Research

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. scirp.orgnih.govscirp.org DFT studies can provide valuable insights into the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and other quantum chemical descriptors that can be used to predict the reactivity and stability of this compound and its derivatives. scirp.orgscirp.org

Future research should leverage advanced computational methods to build predictive models for the properties and activities of novel this compound derivatives. This could involve the use of Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structural features of these compounds with their biological activities. nih.gov Such models can guide the rational design of new compounds with desired properties, thereby accelerating the discovery process.

New Applications in Emerging Scientific Fields

The benzothiazole scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comfrontiersin.orgnih.gov The unique electronic and structural properties of this compound make it a promising candidate for exploration in emerging scientific fields.

One area of potential is in the development of new materials for organic electronics. The electron-withdrawing nature of the benzothiazole ring system suggests that its derivatives could be used as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. mdpi.com Furthermore, the ability of some benzothiazole derivatives to act as fluorescent chemosensors for metal ions opens up possibilities for their use in environmental monitoring and bioimaging. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery. nih.govnih.govfrontiersin.org These technologies can be used to analyze large datasets of chemical compounds and their biological activities to identify new drug candidates, predict their properties, and optimize their structures. nih.govpremierscience.com

The integration of AI and ML into the drug discovery pipeline for this compound and its derivatives could significantly accelerate the identification of new therapeutic agents. Generative models can be used for the de novo design of novel molecules with desired properties, while predictive models can be used to screen virtual libraries of compounds for their potential activity against specific biological targets. nih.govnih.gov This data-driven approach, combined with traditional experimental methods, has the potential to revolutionize the discovery and development of new drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-benzothiazole-4-carbonitrile, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of thiourea derivatives with α-halo ketones or nitriles. Key steps include:

  • Cyclocondensation : Using substituted benzothiazole precursors with cyanating agents (e.g., CuCN or KCN) under reflux in polar aprotic solvents like DMF .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
  • Optimization : Reaction yields improve with controlled temperatures (0–50°C), inert atmospheres (N₂/Ar), and catalysts like trifluoroacetic acid (TFA) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

  • Methodology : X-ray diffraction (XRD) is the gold standard. For analogous thiazole derivatives:

  • Space Group : Monoclinic P21/nP2_1/n (e.g., 1,3-thiazole-4-carbonitrile) with unit cell parameters a=3.7924A˚,b=19.8932A˚,c=6.3155A˚a = 3.7924 \, \text{Å}, b = 19.8932 \, \text{Å}, c = 6.3155 \, \text{Å} .
  • Intermolecular Interactions :
  • C–H⋯N Hydrogen Bonds : Between nitrile groups and aromatic protons (distance ~2.5–3.0 Å).
  • π–π Stacking : Face-to-face interactions between benzothiazole rings (centroid distances ~3.6–3.8 Å) .
  • Refinement : SHELXL software refines thermal parameters and resolves disorder .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • Key Techniques :

  • FT-IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N/C=C in the thiazole ring) .
  • NMR : 1H^1\text{H} NMR signals at δ 7.5–8.5 ppm (aromatic protons) and δ 4.0–5.0 ppm (substituents); 13C^{13}\text{C} NMR shows nitrile carbons at ~110–120 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M]+[M]^+) with fragmentation patterns confirming the backbone .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to calculate:
  • HOMO-LUMO gaps (indicative of electronic reactivity).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes) by analyzing binding affinities and pose validation .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

  • Approach :

  • Data Triangulation : Cross-validate XRD, NMR, and IR results with computational outputs (e.g., comparing DFT-optimized geometries with crystallographic data) .
  • Error Analysis : Assess systematic errors (e.g., solvent effects in DFT) or experimental limitations (e.g., crystal twinning in XRD) .
  • Iterative Refinement : Adjust computational parameters (e.g., solvent models, basis sets) to align with empirical observations .

Q. How does substitution at the 4-position of the benzothiazole ring influence bioactivity or material properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing –CN with –COOH or –NH₂) and test:
  • Biological Activity : Enzyme inhibition assays (IC₅₀ values) .
  • Material Properties : UV-Vis absorption (bandgap tuning) or DSC (thermal stability) .
  • Statistical Modeling : Multivariate regression to correlate substituent electronic parameters (Hammett σ) with observed properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.